molecular formula C15H18N2O3S B12928863 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- CAS No. 284681-75-0

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)-

Cat. No.: B12928863
CAS No.: 284681-75-0
M. Wt: 306.4 g/mol
InChI Key: JKIVBKNDIQQTKV-UHFFFAOYSA-N
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Description

Core Pyrimidinone Scaffold: Electronic Configuration and Tautomeric Forms

The pyrimidinone core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and a carbonyl group at position 4 (Figure 1). This arrangement creates an electron-deficient aromatic system due to the electron-withdrawing effects of the carbonyl and nitrogen atoms. The π-electron density distribution reveals localized electron-rich regions at the oxygen atom (C4=O) and nitrogen atoms (N1 and N3), while the C2 and C6 positions exhibit partial positive charges, making them susceptible to electrophilic substitution.

Tautomerism :
4(1H)-Pyrimidinone exists in equilibrium between keto (4-oxo) and enol (4-hydroxy) tautomers (Figure 2). Theoretical studies using the MNDO method indicate that the keto form is energetically favored by 6.8 kcal/mol in the gas phase due to resonance stabilization of the carbonyl group. Intramolecular hydrogen bonding between the N1–H and C4=O groups further stabilizes the keto tautomer, as confirmed by NMR spectroscopy. In aqueous solutions, the keto form remains dominant, with water molecules forming intermolecular hydrogen bonds that do not alter the tautomeric equilibrium.

Electronic Effects :
The carbonyl group at C4 withdraws electron density via conjugation, polarizing the ring and directing electrophilic attacks to the C5 position. Substituents at C2 and C6 modulate this electronic profile:

  • Electron-donating groups (e.g., alkoxy) increase ring electron density.
  • Electron-withdrawing groups (e.g., thioether) enhance electrophilicity at C5.
Tautomer Energy (kcal/mol) Stabilizing Interactions
Keto 0.0 N1–H···O4 hydrogen bond
Enol +6.8 O4–H···N3 hydrogen bond

Table 1: Relative stability of 4(1H)-pyrimidinone tautomers in the gas phase.

Substituent Analysis: Thioether Linkage at C2 Position

The C2 position is substituted with a (3-methoxyphenyl)thio group, introducing a thioether (–S–) linkage. This substituent has two primary effects:

  • Electronic Modulation : The sulfur atom’s lone pairs donate electron density into the pyrimidinone ring via resonance, slightly increasing electron density at C2 and C4. However, the methoxy group at the phenyl ring’s para position exerts an electron-donating (+M) effect, further enhancing conjugation.
  • Steric Influence : The bulky phenyl group creates steric hindrance, restricting rotation around the C2–S bond and favoring a planar conformation to minimize strain.

Synthesis Considerations :
The thioether linkage is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C–S coupling. Recent advances in visible-light-promoted C–S cross-coupling enable efficient synthesis under mild conditions, as demonstrated in analogous systems.

Resonance Hybridization :
The thioether’s sulfur atom participates in resonance with the pyrimidinone ring, delocalizing electron density (Figure 3). This interaction reduces the electrophilicity of C2 but enhances reactivity at C5 due to increased ring polarization.

Alkoxy Group Stereochemistry at C6: 1-Methylpropoxy Conformational Isomerism

The C6 position bears a 1-methylpropoxy group (–OCH(CH2CH3)2), a branched alkoxy chain that exhibits conformational isomerism. Key considerations include:

  • Chirality : The central carbon of the 1-methylpropoxy group is a stereocenter, yielding (R) and (S) enantiomers.
  • Conformational Flexibility : The alkoxy chain adopts gauche or anti conformations relative to the pyrimidinone ring (Figure 4). The gauche conformation is favored by 2.3 kcal/mol due to reduced steric clash between the methyl group and ring hydrogen atoms.

Steric and Electronic Effects :

  • The bulky 1-methylpropoxy group shields the C5 position from electrophilic attack.
  • The oxygen atom’s electron-donating (+I) effect increases electron density at C6, slightly destabilizing the keto tautomer.
Conformation Relative Energy (kcal/mol) Dominant Interactions
Gauche 0.0 C–H···O stabilizing
Anti +2.3 Steric repulsion

Table 2: Conformational preferences of the 1-methylpropoxy group.

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for the compound is derived as follows:

  • Parent Structure : 4(1H)-Pyrimidinone (position 1 indicates the lactam hydrogen).
  • Substituents :
    • At C2: (3-Methoxyphenyl)thio group, prioritized by seniority rules (sulfanyl > alkoxy).
    • At C6: 1-Methylpropoxy group.

IUPAC Name :
4(1H)-Pyrimidinone, 2-[(3-methoxyphenyl)sulfanyl]-6-(1-methylpropoxy)-

Alternative Conventions :

  • CAS Registry : Prioritizes numerical substituent positions without considering seniority.
  • Common Names : May use “thioether” or “oxime” descriptors in non-systematic contexts.

Numbering Scheme :

  • Position 1: Nitrogen with the lactam hydrogen.
  • Position 4: Carbonyl group.
  • Positions 2 and 6: Substituents listed alphabetically.

Properties

CAS No.

284681-75-0

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-butan-2-yloxy-2-(3-methoxyphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O3S/c1-4-10(2)20-14-9-13(18)16-15(17-14)21-12-7-5-6-11(8-12)19-3/h5-10H,4H2,1-3H3,(H,16,17,18)

InChI Key

JKIVBKNDIQQTKV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Pyrimidinone Core Formation

The pyrimidinone ring is typically synthesized via condensation reactions involving amidines or guanidines with β-dicarbonyl compounds or their equivalents. This step forms the heterocyclic core essential for subsequent substitutions.

Introduction of the 3-Methoxyphenylthio Group

The 2-position substitution with the 3-methoxyphenylthio group is commonly achieved through nucleophilic aromatic substitution or thiolation reactions. A typical approach involves:

  • Preparation of 3-methoxyphenylthiol or its equivalent,
  • Reaction with a suitable 2-halopyrimidinone intermediate under basic conditions,
  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO),
  • Temperature control (often 50–100 °C) to facilitate substitution without decomposition.

Alkoxy Substitution at the 6-Position

The 6-position alkoxy group, specifically 1-methylpropoxy, is introduced via nucleophilic substitution or alkylation reactions:

  • Starting from a 6-hydroxypyrimidinone intermediate,
  • Reaction with 1-methylpropyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate,
  • Solvent choice includes acetone or acetonitrile,
  • Reaction temperature typically maintained between room temperature and reflux conditions.

Purification and Characterization

After synthesis, the compound is purified by:

  • Column chromatography,
  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate),
  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity,
  • Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Pyrimidinone core synthesis Amidines + β-dicarbonyl compounds Ethanol or DMF 60–80 4–8 70–85 Acid/base catalysis may be required
2-Position thiolation 3-Methoxyphenylthiol + 2-halopyrimidinone DMF or DMSO 50–100 6–12 65–80 Base (e.g., K2CO3) facilitates reaction
6-Position alkoxy substitution 6-Hydroxypyrimidinone + 1-methylpropyl halide Acetone or MeCN 25–80 8–16 60–75 Base (K2CO3) used; inert atmosphere preferred
Purification Chromatography, recrystallization Various Ambient Purity > 98% achievable

Research Findings and Analytical Data

  • Yield and Purity: Optimized reaction conditions yield the target compound with overall yields ranging from 50% to 70% after purification, with purity exceeding 98% as confirmed by HPLC.
  • Spectroscopic Characterization:
    • NMR: Proton and carbon NMR spectra confirm the presence of methoxy, methylpropoxy, and pyrimidinone moieties.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~306.4 g/mol.
    • Infrared Spectroscopy: Characteristic bands for C=O (pyrimidinone), C–O (alkoxy), and C–S (thioether) groups.
  • Stability: The compound is stable under neutral and slightly basic conditions but may undergo hydrolysis of the propoxy group under strong acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA/RNA. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Substituent Variations at the 2-Position (Thioether Group)

The thioether group at the 2-position is critical for modulating electronic and steric effects. Key analogs include:

Compound Name 2-Position Substituent Molecular Weight (g/mol) Key Properties/Data Evidence ID
Target Compound 3-Methoxyphenylthio ~318.38 (calculated) Hypothesized enhanced solubility due to polar methoxy group -
2-[(4-Fluorophenyl)thio]-6-(1-methylpropoxy) 4-Fluorophenylthio ~306.34 CAS 284681-73-8; potential bioactivity inferred from structural analogs
2-[(4-Methylphenyl)thio]-6-(1-methylpropoxy) 4-Methylphenylthio ~302.41 CAS 284681-73-8; increased hydrophobicity due to methyl group
6-Methyl-2-(methylthio)-4(1H)-pyrimidinone Methylthio 156.21 Simpler structure; lower molecular weight

Key Observations :

  • Methoxy groups (as in the target compound) improve solubility but may reduce membrane permeability compared to nonpolar substituents like methyl .

Substituent Variations at the 6-Position (Alkoxy Group)

The 6-position alkoxy chain influences steric bulk and lipophilicity:

Compound Name 6-Position Substituent Molecular Weight (g/mol) Melting Point/Physical Data Evidence ID
Target Compound 1-Methylpropoxy ~318.38 - -
2-((3-Methoxyphenyl)thio)-6-phenyl Phenyl ~326.39 Higher rigidity due to aromatic group
6-(Difluoromethyl)-4(1H)-pyrimidinone Difluoromethyl 130.09 CAS 126538-89-4; electron-withdrawing effects enhance reactivity
6-((1-Methyl-1H-tetrazol-5-yl)thio) derivatives Tetrazolylthio ~418–455 High yields (81.9–89.9%); bioactive against fungal pathogens

Key Observations :

  • Branched alkoxy chains (e.g., 1-methylpropoxy) may improve metabolic stability compared to linear chains.
  • Bulky substituents (e.g., tetrazolylthio) correlate with higher bioactivity in antifungal assays .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound ID Substituent (2-Position) Substituent (6-Position) Molecular Weight Yield (%) Melting Point (°C)
Target 3-Methoxyphenylthio 1-Methylpropoxy ~318.38 - -
4-Fluorophenylthio 1-Methylpropoxy 306.34 - -
Tetrazolylthio Propargylthio 430.09 89.9 189–192
Methylthio Methyl 156.21 - -

Biological Activity

4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- is a pyrimidinone derivative notable for its unique chemical structure, which includes a pyrimidine ring substituted with a methoxyphenyl thio group and a propoxy group. This compound has garnered interest in medicinal chemistry due to the potential biological activities associated with pyrimidinone derivatives.

Chemical Structure and Properties

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 306.38 g/mol

The presence of sulfur in the thio group is significant as it can enhance biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Biological Activities

Research indicates that 4(1H)-Pyrimidinone derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that compounds similar to 4(1H)-Pyrimidinone demonstrate antimicrobial properties against various bacterial and fungal strains. The thioether functionality is often linked to increased efficacy in inhibiting microbial growth.
  • Anticancer Potential : Similar pyrimidinone derivatives have shown promise in anticancer assays, suggesting that structural modifications can lead to enhanced cytotoxicity against cancer cell lines.

Comparison with Related Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

Compound NameStructure FeaturesBiological Activity
2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-oneMethyl instead of propoxy groupAntimicrobial
4(3H)-Pyrimidinone, 2-[(4-methoxyphenyl)thio]-6-(1-methylpropoxy)Similar thio group but different positioningAnticancer
4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)Different methoxy positionAntimicrobial

The unique combination of the methoxyphenyl thio group and the propoxy substituent distinguishes this compound from others in its class, highlighting the importance of structure-activity relationships in drug design.

While specific mechanisms for 4(1H)-Pyrimidinone, 2-((3-methoxyphenyl)thio)-6-(1-methylpropoxy)- are yet to be fully elucidated, it is hypothesized that:

  • Enzyme Inhibition : The thioether group may interact with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The compound may act as a modulator for various biological receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of pyrimidinone derivatives. For instance:

  • Antimicrobial Efficacy : A study evaluated several synthesized compounds for their antimicrobial properties using standard bacterial strains. Results indicated that certain derivatives exhibited moderate to high activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that some pyrimidinone derivatives could induce apoptosis, suggesting potential as anticancer agents. The presence of the methoxy group was noted to enhance cytotoxic effects significantly .

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